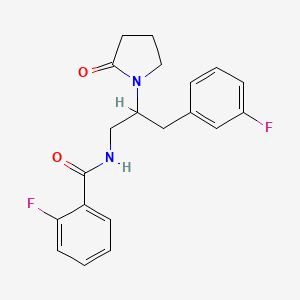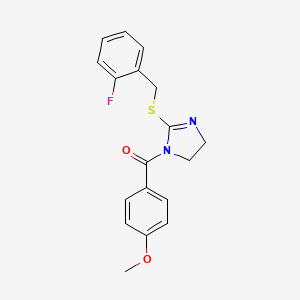
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone" is a heterocyclic molecule that likely exhibits biological activity due to the presence of several pharmacophoric features such as the imidazole ring, a thioether linkage, a fluorobenzyl moiety, and a methoxyphenyl group. These structural motifs are common in molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a multi-step synthesis process aimed at inhibiting type III secretion in Gram-negative bacteria . Similarly, the synthesis of a thiophene derivative involved a reaction sequence starting with a precursor compound, followed by heating with orthophosphoric acid and purification steps to yield the final product . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the heterocyclic core and functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a thiophene derivative was elucidated, revealing the geometry and conformation of the molecule . In another study, the molecular structures of imidazo[2,1-b][1,3,4]thiadiazole derivatives were determined, which included analyses of intermolecular interactions and crystal packing . These studies provide insights into how the molecular structure of the compound might be analyzed and understood.
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is often influenced by the presence of electron-donating and electron-withdrawing groups. The fluorobenzyl and methoxyphenyl groups could affect the electron density of the heterocyclic core, influencing its participation in various chemical reactions. The thioether linkage might also undergo transformations under certain conditions, which could be exploited in further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For instance, the solubility, melting point, and stability are important for the formulation of pharmaceuticals. The presence of a fluorine atom and a methoxy group could affect the lipophilicity of the compound, which in turn influences its pharmacokinetic properties. The crystal structure analysis of similar compounds provides information on the solid-state properties, which are relevant for the compound's behavior under physiological conditions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The preparation and structural elucidation of compounds similar to "(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone" involve complex synthetic routes and spectroscopic analysis. For example, Banu et al. (2013) described the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives, highlighting the importance of intermolecular interactions in the formation of supramolecular networks Banu, D. E. Vasundhara, R. Lamani, I. Khazi, N. Begum, 2013.
Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, demonstrating the utility of X-ray crystallography in determining molecular conformations and the significance of sulfur-containing hetero aromatic rings in pharmaceutical research Nagaraju, M. A. Sridhar, N. R. Sreenatha, C. S. P. Kumara, M. P. Sadashiva, 2018.
Therapeutic Applications and Biological Activities
Antimycobacterial Activity : Miranda and Gundersen (2009) explored the antimycobacterial properties of imidazole derivatives, indicating the potential of these compounds in treating infections caused by mycobacteria Miranda, L. Gundersen, 2009.
Antioxidant and Antimicrobial Properties : The research conducted by Çetinkaya et al. (2012) on the synthesis and antioxidant activities of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone derivatives revealed these compounds' effective antioxidant power, suggesting potential applications in combating oxidative stress-related diseases Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012.
Antitumor Activity : Bhole and Bhusari (2011) investigated the antitumor activity of certain methanone derivatives, showing significant inhibitory effects on the growth of cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment Bhole, K. Bhusari, 2011.
Propriétés
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-23-15-8-6-13(7-9-15)17(22)21-11-10-20-18(21)24-12-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVMEMYNRCJKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


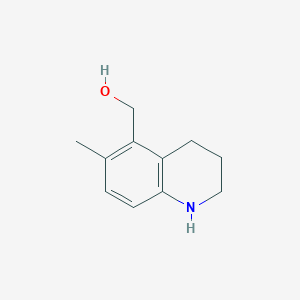

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)
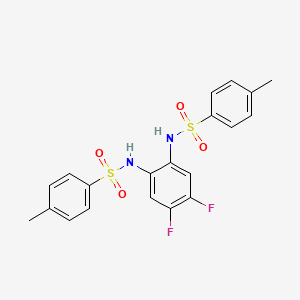
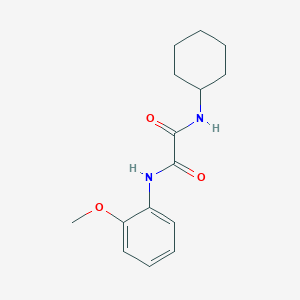
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
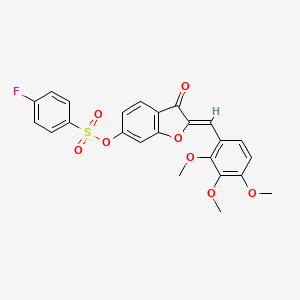
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
